molecular formula C23H29ClO13 B2536844 Gentiournoside D CAS No. 157722-21-9

Gentiournoside D

Cat. No.: B2536844
CAS No.: 157722-21-9
M. Wt: 548.92
InChI Key: LZKWZOISIAHMGQ-VSPNPPMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gentiournoside D is a natural iridoid glucoside compound isolated from the flowers of Gentiana urnula Harry Sm. It is known for its antioxidative properties and is part of a group of compounds found in various species of the Gentiana genus. These compounds have been traditionally used in herbal medicine for their therapeutic properties.

Scientific Research Applications

Gentiournoside D has a wide range of scientific research applications, including:

Safety and Hazards

Gentiournoside D should be stored at 4°C and protected from light . Personal protective equipment such as gloves, eyeshields, and an N95 mask should be used when handling this compound . In case of contact with eyes or skin, flush with plenty of water . If ingested or inhaled, seek medical attention .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Gentiournoside D typically involves extraction from the whole plants of Gentiana urnula. The process includes:

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques ensures the efficient isolation and purification of the compound for commercial use.

Chemical Reactions Analysis

Types of Reactions: Gentiournoside D undergoes various chemical reactions, including:

    Oxidation: It can undergo oxidation reactions, which are crucial for its antioxidative properties.

    Reduction: Reduction reactions can modify its structure, potentially altering its biological activity.

    Substitution: Substitution reactions can introduce different functional groups, enhancing its chemical diversity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives with enhanced antioxidative properties .

Mechanism of Action

The mechanism of action of Gentiournoside D involves its interaction with reactive oxygen species (ROS), neutralizing them and preventing oxidative damage to cells. It targets molecular pathways involved in oxidative stress, thereby exerting its protective effects. The compound’s antioxidative activity is attributed to its ability to donate electrons and stabilize free radicals .

Comparison with Similar Compounds

  • Gentiournoside A
  • Gentiournoside E
  • Depressoside

Comparison: Gentiournoside D is unique due to its specific molecular structure, which includes a 2,3-dihydroxybenzoyl moiety. This structural feature enhances its antioxidative properties compared to similar compounds like Gentiournoside A and Gentiournoside E. Depressoside, another related compound, also exhibits antioxidative activity but differs in its molecular configuration and specific functional groups .

Properties

IUPAC Name

(1S,4aS,6S,7R,7aS)-6-(2,3-dihydroxybenzoyl)oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O13/c1-8-13(34-21(32)9-3-2-4-12(25)16(9)26)5-10-11(20(30)31)7-33-22(15(8)10)36-23-19(29)18(28)17(27)14(6-24)35-23/h2-4,7-8,10,13-15,17-19,22-29H,5-6H2,1H3,(H,30,31)/t8-,10+,13-,14+,15+,17+,18-,19+,22-,23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAKNXIQZWKLNKL-AOLCZBGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C4=C(C(=CC=C4)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=O)C4=C(C(=CC=C4)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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